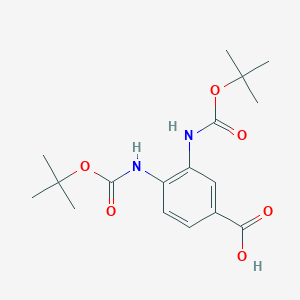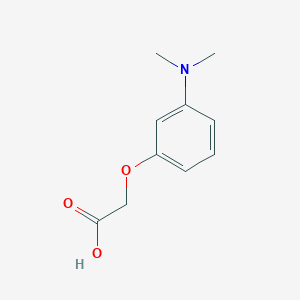![molecular formula C10H10N2O2 B1321481 ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 221675-35-0](/img/structure/B1321481.png)
ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
概要
説明
Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a chemical compound with the molecular formula C10H10N2O2 . It is a derivative of the 1H-pyrrolo[2,3-b]pyridine scaffold .
Molecular Structure Analysis
The molecular structure of ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate consists of a pyrrolo[2,3-b]pyridine core with an ethyl ester group attached . The InChI code for this compound is CBIVEMGUNRNUEB-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate has a molecular weight of 190.20 g/mol . Its exact mass and monoisotopic mass are 190.074227566 g/mol . It has a computed XLogP3-AA value of 1.9, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors .
科学的研究の応用
Cancer Therapeutics: FGFR Inhibitors
Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays a crucial role in tumor development and progression . These compounds can inhibit the proliferation of cancer cells, induce apoptosis, and reduce the migration and invasion of tumor cells. For instance, certain derivatives have shown significant inhibitory activity against breast cancer cell lines .
Antiproliferative Agents Against Hep3B Cells
The compound has been utilized in the development of FGFR4 inhibitors, which exhibit potent antiproliferative activity against Hep3B cells, a hepatocellular carcinoma cell line . This highlights its potential application in liver cancer treatment.
Human Neutrophil Elastase Inhibitors
Research has also explored the use of ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate as a scaffold for targeting human neutrophil elastase (HNE) . HNE is an enzyme implicated in various inflammatory diseases, and its inhibition could lead to new treatments for conditions such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
Anti-Diabetic Applications
Analogues of the compound have been investigated for their efficacy in reducing blood glucose levels, which may be beneficial in the treatment of diabetes and related metabolic disorders . This includes potential applications in managing type 1 diabetes, obesity-related diabetes, and diabetic dyslipidemia.
Cardiovascular Disease Management
Due to its potential in lowering blood glucose, ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate could also be relevant in the prevention and treatment of cardiovascular diseases associated with hyperglycemia and hyperlipidemia .
Angiogenesis Modulation
The FGFR pathway, which can be modulated by derivatives of this compound, is involved in angiogenesis—the formation of new blood vessels . This application could be significant in wound healing, tissue regeneration, and combating diseases characterized by abnormal vessel growth.
Neurological Disorder Research
Given the role of the FGF–FGFR axis in cell proliferation and migration, there’s potential for these derivatives to contribute to the understanding and treatment of neurological disorders where these processes are disrupted .
Drug Development and Optimization
The low molecular weight and potent activity of certain ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate derivatives make them appealing lead compounds for further drug development and optimization . This could lead to the creation of more effective and targeted therapies for various diseases.
Safety and Hazards
作用機序
Target of Action
Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate primarily targets the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Biochemical Pathways
The inhibition of FGFRs affects signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
The compound’s low molecular weight is noted, which could be beneficial for bioavailability and subsequent optimization .
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
特性
IUPAC Name |
ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)8-6-7-4-3-5-11-9(7)12-8/h3-6H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIVEMGUNRNUEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619125 | |
| Record name | Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
CAS RN |
221675-35-0 | |
| Record name | Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1321411.png)

![6-Fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1321419.png)






